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Compound of Interest

Compound Name: 4'-Chloro-6-fluoroflavone

CAS No.: 288400-97-5

Cat. No.: B2813018

Get Quote

Application Note: High-Yield Synthesis of 4'-Chloro-6-fluoroflavone from Substituted Phenols

Executive Summary
This application note details a robust, three-stage protocol for the synthesis of 4'-Chloro-6-
fluoroflavone (CAS: 288400-97-5) starting from 4-fluorophenol. Halogenated flavones are

critical pharmacophores in drug discovery, exhibiting potent anticancer, anti-inflammatory, and

antiviral activities. This guide prioritizes the Claisen-Schmidt condensation followed by

oxidative cyclization (using I₂/DMSO), a pathway chosen for its operational simplicity and high

tolerance for halogenated substituents compared to the traditional Baker-Venkataraman

rearrangement.

Key Performance Indicators (KPIs):

Target Purity: >98% (HPLC)

Overall Yield (3 Steps): ~45-55%

Scalability: 1g to 50g
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Retrosynthetic Analysis & Strategy
To synthesize 4'-Chloro-6-fluoroflavone from a substituted phenol, we must first construct the

flavone backbone. The most efficient disconnection reveals 5-fluoro-2-hydroxyacetophenone

and 4-chlorobenzaldehyde as the primary building blocks.

Ring A (Fluorinated): Derived from 4-fluorophenol via Fries Rearrangement.

Ring B (Chlorinated): Introduced via 4-chlorobenzaldehyde.
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Figure 1: Retrosynthetic pathway disconnecting the target flavone into commercially available

4-fluorophenol and 4-chlorobenzaldehyde.

Phase 1: Precursor Synthesis (The Phenol
Connection)
Objective: Convert 4-fluorophenol into 5-fluoro-2-hydroxyacetophenone. Mechanism:

Esterification followed by Lewis-acid catalyzed Fries Rearrangement.

Step 1.1: Acetylation
Reagents: 4-Fluorophenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (catalytic).

Procedure:

Dissolve 4-fluorophenol in DCM (Dichloromethane).

Add acetic anhydride and catalytic pyridine.
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Stir at RT for 2 hours.

Wash with 1M HCl (to remove pyridine), then NaHCO₃.

Concentrate to yield 4-fluorophenyl acetate (Colorless oil).

Step 1.2: Fries Rearrangement (Critical Step)
This step migrates the acetyl group to the ortho position. High temperature favors the

thermodynamic ortho-product over the para-product.

Reagents: 4-Fluorophenyl acetate (1.0 eq), AlCl₃ (1.5 eq).

Apparatus: Round-bottom flask, oil bath, calcium chloride drying tube.

Protocol:

Mix 4-fluorophenyl acetate and anhydrous AlCl₃ in a flask (Neat or in Chlorobenzene).

Heat to 140°C for 2 hours. The mixture will turn into a viscous, dark complex.

Quench: Cool to RT and carefully add crushed ice/HCl (conc.) to break the Aluminum

complex.

Extraction: Extract with DCM (3x).

Purification: Steam distillation is classical for separating the volatile ortho-isomer from the

para-isomer. Alternatively, use column chromatography (Hexane/EtOAc 95:5).

Product:5-Fluoro-2-hydroxyacetophenone.

Validation: ¹H NMR should show a phenolic -OH signal (downfield, ~12 ppm, D₂O

exchangeable) indicating H-bonding with the carbonyl.

Phase 2: Chalcone Assembly (Claisen-Schmidt)
Objective: Condense the acetophenone with 4-chlorobenzaldehyde to form the chalcone

intermediate.
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Reagents:

5-Fluoro-2-hydroxyacetophenone (10 mmol)

4-Chlorobenzaldehyde (10 mmol)

KOH (40% aqueous solution, 5 mL) or NaOH

Ethanol (30 mL)

Protocol:

Dissolve the acetophenone and aldehyde in Ethanol (30 mL) in a 100 mL flask.

Cool the solution to 0-5°C in an ice bath.

Add the KOH solution dropwise with vigorous stirring.

Allow the reaction to warm to Room Temperature (RT) and stir for 12-24 hours.

Observation: The solution will darken, and a yellow precipitate (the Chalcone) will form.

Work-up: Pour the mixture into ice water (100 mL) and acidify slightly with 1M HCl (pH ~4-5)

to maximize precipitation.

Filtration: Filter the yellow solid, wash with cold water, and recrystallize from Ethanol.

Product:2'-Hydroxy-5'-fluoro-4-chlorochalcone.

Phase 3: Oxidative Cyclization (The Flavone Core)
Objective: Cyclize the chalcone to 4'-chloro-6-fluoroflavone using Iodine in DMSO. Why this

method? The I₂/DMSO system is milder than SeO₂ and cleaner than DDQ for halogenated

substrates.

Protocol:

Setup: Dissolve the Chalcone (1.0 eq) in DMSO (approx. 10 mL per gram of chalcone).
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Catalyst: Add a catalytic amount of Iodine (I₂) (0.05 - 0.1 eq).

Reaction: Heat the mixture to 130°C for 2-4 hours.

Monitor: TLC (Hexane/EtOAc 8:2). The yellow chalcone spot will disappear, replaced by a

fluorescent (under UV 254/365) flavone spot.

Quench: Cool to RT and pour into crushed ice containing a small amount of Sodium

Thiosulfate (to reduce excess Iodine).

Isolation: Filter the precipitate.

Purification: Recrystallize from Methanol/Chloroform or perform silica column

chromatography.
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Figure 2: Operational workflow for the synthesis of the target flavone.

Analytical Validation & Expected Data
To confirm the identity of 4'-Chloro-6-fluoroflavone, compare your data against these

expected diagnostic signals.

Table 1: Diagnostic NMR Signals (CDCl₃, 400 MHz)
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Position Proton/Carbon Multiplicity
Chemical Shift
(δ ppm)

Mechanistic
Insight

C-3 H Singlet (1H) 6.70 - 6.85

Characteristic

isolated proton of

the flavone C-

ring.

C-5 H dd (1H) 7.80 - 7.95

Deshielded by

the C=O

carbonyl; shows

J(H-F) coupling.

C-2', 6' H Doublet (2H) 7.80 - 7.90

Protons on Ring

B, ortho to the

flavone

attachment.

C-3', 5' H Doublet (2H) 7.45 - 7.55

Protons on Ring

B, ortho to the

Chlorine atom.

C-4 C=O Carbon ~176 - 178
Carbonyl carbon

signal.

F-19 F Singlet/Multi -110 to -125
Typical range for

fluoro-aromatics.

Mass Spectrometry (ESI+):

Molecular Formula: C₁₅H₈ClFO₂

Exact Mass: 274.02

Observed [M+H]⁺: ~275.03

Isotope Pattern: Look for the characteristic Chlorine 3:1 ratio (M : M+2) at 275 and 277.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield in Step 1 (Fries) Para-isomer dominance

Increase reaction temperature

to >140°C to favor

thermodynamic ortho-product.

No Precipitate in Step 2 Incomplete condensation

Increase base concentration or

reaction time. Ensure

Aldehyde is fresh (not oxidized

to acid).

Chalcone not Cyclizing Temperature too low

The I₂/DMSO reaction requires

>120°C. Ensure internal temp

is reached.

Product is Brown/Sticky Iodine contamination

Wash crude solid thoroughly

with 10% Sodium Thiosulfate

solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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